molecular formula C12H12N2O2 B6385217 (2,4)-Dihydroxy-5-(2,3-dimethylphenyl)pyrimidine CAS No. 1261928-86-2

(2,4)-Dihydroxy-5-(2,3-dimethylphenyl)pyrimidine

Cat. No.: B6385217
CAS No.: 1261928-86-2
M. Wt: 216.24 g/mol
InChI Key: HWKGRQLZUQUSJK-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(2,3-dimethylphenyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 This specific compound features hydroxyl groups at positions 2 and 4, and a 2,3-dimethylphenyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(2,3-dimethylphenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction between 2,3-dimethylbenzaldehyde and urea in the presence of a base, such as sodium ethoxide, followed by cyclization to form the pyrimidine ring. The reaction is usually carried out in an organic solvent like ethanol, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: (2,4)-Dihydroxy-5-(2,3-dimethylphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products:

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated or alkylated pyrimidine derivatives.

Scientific Research Applications

(2,4)-Dihydroxy-5-(2,3-dimethylphenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(2,3-dimethylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the aromatic ring structure allow the compound to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (2,4)-Dihydroxy-5-phenylpyrimidine: Lacks the dimethyl groups on the phenyl ring, resulting in different chemical properties and reactivity.

    (2,4)-Dihydroxy-5-(3,4-dimethylphenyl)pyrimidine: Similar structure but with dimethyl groups at different positions on the phenyl ring, leading to variations in steric and electronic effects.

    (2,4)-Dihydroxy-5-(2-methylphenyl)pyrimidine: Contains only one methyl group on the phenyl ring, affecting its overall chemical behavior.

Uniqueness: The presence of the 2,3-dimethylphenyl group in (2,4)-Dihydroxy-5-(2,3-dimethylphenyl)pyrimidine imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-(2,3-dimethylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-4-3-5-9(8(7)2)10-6-13-12(16)14-11(10)15/h3-6H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKGRQLZUQUSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CNC(=O)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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